molecular formula C13H16N2O4S B2444868 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421523-26-3

2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2444868
CAS No.: 1421523-26-3
M. Wt: 296.34
InChI Key: HZQBCWVSUXGUDH-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed by integrating a benzenesulfonamide moiety with a 3-methylisoxazole ring. The sulfonamide functional group is a privileged structure in pharmacology, known to confer potent enzyme inhibitory activity. Sulfonamide-containing compounds are extensively investigated as inhibitors for a variety of enzymatic targets, including carbonic anhydrases, and have shown promise in research areas such as cancer and metabolic disorders . The 3-methylisoxazole component is a recognized pharmacophore in the development of protein-binding inhibitors. Notably, derivatives containing the 3,5-dimethylisoxazole moiety have been identified as effective acetyl-lysine mimetics that selectively inhibit Bromodomain and Extra-Terminal (BET) proteins, such as BRD4 . Inhibition of BRD4 is a validated strategy for disrupting oncogene expression and inducing apoptosis in cancer cell lines, particularly in acute myeloid leukemia (AML) . Consequently, this compound serves as a valuable chemical probe for researchers exploring the structure-activity relationships of sulfonamide-isoxazole hybrids. Its primary research applications include investigating novel small-molecule inhibitors for oncology target validation, studying enzyme inhibition mechanisms, and evaluating the pharmacokinetic and toxicological profiles of heterocyclic compounds in preclinical models. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-10-9-11(19-15-10)7-8-14-20(16,17)13-6-4-3-5-12(13)18-2/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBCWVSUXGUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the ethyl chain: The ethyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, primary amines in ethanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The isoxazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Comparison

Compared to similar compounds, this compound exhibits unique properties due to the presence of the methoxy group and the specific substitution pattern on the isoxazole ring

Biological Activity

2-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including antimicrobial and anticancer activities, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 284.35 g/mol

This compound features a methoxy group, an isoxazole moiety, and a benzenesulfonamide structure, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains to evaluate its effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

The results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus and E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its cytotoxic effects on several cancer cell lines, including:

  • Breast Cancer Cells : MCF-7 and MDA-MB-231
  • Prostate Cancer Cells : PC3
  • Lung Cancer Cells : A549

The compound exhibited IC50 values in the micromolar range, indicating a promising therapeutic index against these cancer types. For instance, the IC50 for MCF-7 cells was reported at approximately 15 µM, suggesting significant cytotoxicity .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase enzymes, which are involved in tumor growth and proliferation.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall synthesis mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Anticancer Properties :
    • Researchers synthesized several derivatives of benzenesulfonamide and assessed their anticancer effects. The study concluded that modifications to the isoxazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Assessment :
    • A comprehensive screening of various sulfonamide compounds revealed that those containing an isoxazole moiety showed superior antibacterial activity compared to traditional sulfonamides .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzenesulfonamide core with the 3-methylisoxazole-ethylamine moiety. Critical steps include:

  • Sulfonamide bond formation : Reacting 2-methoxybenzenesulfonyl chloride with 2-(3-methylisoxazol-5-yl)ethylamine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
  • Catalysis and temperature control : Use of triethylamine as a base to neutralize HCl byproducts, with reaction temperatures maintained at 0–5°C during exothermic steps to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopic techniques : 1H NMR^{1}\text{H NMR} (to identify methoxy protons at δ 3.8–4.0 ppm and isoxazole protons at δ 6.1–6.3 ppm) and 13C NMR^{13}\text{C NMR} (sulfonamide carbonyl at ~170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to resolve bond lengths and angles, particularly for the sulfonamide and isoxazole groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) in Mueller-Hinton broth, with compound concentrations ranging from 1–256 µg/mL .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293), ensuring DMSO concentrations <0.1% to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the benzene or isoxazole rings) affect biological activity?

  • Methodological Answer :

  • SAR analysis : Compare derivatives with halogenated (e.g., Cl, Br) or electron-withdrawing groups on the benzene ring. For example, 5-bromo-substituted analogues show enhanced antimicrobial activity due to increased lipophilicity .
  • Isoxazole modifications : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl) may sterically hinder target binding, reducing potency. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like NLRP3 inflammasome .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, serum proteins may bind sulfonamides, altering bioavailability .
  • Stability testing : HPLC monitoring of compound degradation in assay buffers (pH 7.4, 37°C) over 24 hours. Instability in aqueous media (e.g., hydrolysis of the sulfonamide bond) can lead to false-negative results .

Q. What mechanistic insights explain this compound’s interaction with inflammatory targets like NLRP3?

  • Methodological Answer :

  • Molecular dynamics simulations : Model the compound’s binding to the NLRP3 NACHT domain, focusing on hydrogen bonding with Arg578 and hydrophobic interactions with Leu298 .
  • Functional validation : CRISPR-Cas9 knockout of NLRP3 in THP-1 macrophages, followed by IL-1β ELISA to confirm target specificity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to release the active compound.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility and prolong half-life in rodent models .

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